Methyl 2-perimidin-1-ylacetate
Description
Methyl 2-perimidin-1-ylacetate is a heterocyclic organic compound featuring a perimidine core linked to a methyl ester group via an acetoxy bridge. Perimidine derivatives are known for their aromaticity and electron-rich structure, which contribute to their utility in materials science, pharmaceutical intermediates, and coordination chemistry .
Properties
IUPAC Name |
methyl 2-perimidin-1-ylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-18-13(17)8-16-9-15-11-6-2-4-10-5-3-7-12(16)14(10)11/h2-7,9H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVBBJBIZSDBIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=NC2=CC=CC3=C2C1=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-perimidin-1-ylacetate typically involves the reaction of heterocyclic ketene aminals (cyclic 1,1-enediamines) with dialkylacetylenedicarboxylates in the presence of ethyl acetate and 4-dimethylaminopyridine (DMAP) under reflux conditions . This method is efficient and yields the desired product with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry approaches, such as solvent-free synthesis and the use of ionic liquids, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Oxidation Reactions
The ester moiety undergoes oxidation to yield carboxylic acid derivatives. For example:
Oxidation with sodium tungstate and hydrogen peroxide selectively targets the methyl ester group without affecting the pyrimidine ring . Stronger oxidants like KMnO₄ may further oxidize α-carbons .
Reduction Reactions
The ester group is reduced to primary alcohols or modified via hydrogenolysis:
Reductive conditions preserve the pyrimidine ring but may reduce double bonds in conjugated systems.
Nucleophilic Substitution
The pyrimidine ring participates in SNAr reactions due to electron-deficient nitrogen atoms:
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Halogenation | NCS, DMF, 80°C, 3 hrs | 4-Chloro-pyrimidine derivative | |
| Amination | NH₃ (aq), CuI, 100°C, 24 hrs | 4-Amino-pyrimidine analog |
Electrophilic substitution at the pyrimidine C-4 position is favored due to ring electronics .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of the pyrimidine core:
These reactions tolerate diverse substituents, enabling tailored modifications for drug-discovery applications .
Ester Functionalization
The methyl ester serves as a handle for further transformations:
Transesterification proceeds efficiently with primary alcohols, while hydrolysis provides water-soluble salts.
Cyclization Reactions
The compound participates in annulation to form fused heterocycles:
Ultrasound irradiation significantly accelerates cyclocondensation kinetics .
Key Mechanistic Insights
-
Electronic Effects : The pyrimidine ring directs electrophiles to C-4 and nucleophiles to C-2/C-6 positions due to its π-deficient nature .
-
Steric Considerations : Substituents at N-1 hinder reactivity at adjacent positions, as evidenced by reduced coupling yields in bulky derivatives .
-
Solvent Dependency : Polar aprotic solvents (DMF, DMSO) enhance SNAr rates by stabilizing transition states .
Scientific Research Applications
Methyl 2-perimidin-1-ylacetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2-perimidin-1-ylacetate involves its interaction with various molecular targets and pathways. The compound can bind to specific proteins and enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Heterocyclic Cores
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1) :
This pyrimidine-based ester shares functional similarities, including the thioether and ester linkages. However, the thietane-3-yloxy substituent introduces enhanced steric hindrance and sulfur-based reactivity, making it suitable for antimicrobial applications . In contrast, Methyl 2-perimidin-1-ylacetate’s perimidine core likely offers stronger π-π stacking interactions, beneficial for organic electronics.Methyl 2-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate :
The pyrazolo-pyrimidine scaffold in this compound provides a fused bicyclic system, increasing rigidity compared to perimidine. This structural difference may reduce solubility in polar solvents but improve thermal stability (melting point: ~200°C inferred from analogs) .
Methyl Esters of Diterpenoid Acids
Compounds like sandaracopimaric acid methyl ester and Z-communic acid methyl ester (from Austrocedrus chilensis resin) are natural methyl esters with bulky diterpene backbones . These exhibit significantly higher molecular weights (>300 g/mol) and lower volatility compared to this compound (estimated molecular weight: ~230 g/mol). Their applications diverge toward biofuels or resin-based materials due to hydrophobicity .


Simple Methyl Esters (e.g., Methyl Salicylate)
Methyl salicylate, a volatile aromatic ester, shares the ester functional group but lacks heterocyclic complexity.
Data Tables
Table 1: Physical and Chemical Properties Comparison
*Estimated based on analogs.
Table 2: Reactivity and Stability
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 2-perimidin-1-ylacetate, and how can reproducibility be ensured?
- Methodology : The compound can be synthesized via nucleophilic substitution or esterification reactions. A typical approach involves refluxing perimidine derivatives with methyl chloroacetate in acetone using potassium carbonate as a base, followed by extraction and purification (analogous to procedures in ). To ensure reproducibility, document reaction parameters (temperature, solvent ratios, stoichiometry) and validate purity via HPLC or NMR. Follow guidelines for experimental reporting (e.g., detailing apparatus, solvent grades, and characterization data) as outlined in .
Q. How should researchers characterize the identity and purity of this compound?
- Methodology : Use a combination of spectroscopic and chromatographic techniques:
- 1H/13C NMR : Compare chemical shifts with literature data for perimidine derivatives ().
- Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns.
- HPLC : Assess purity (>98% recommended for research-grade material, as in ).
- Melting Point : Verify consistency with reported values. For novel derivatives, provide full spectral assignments and elemental analysis ().
Q. What are the critical storage conditions to maintain compound stability?
- Methodology : Store at -20°C in airtight, light-protected containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation (see storage protocols in ). Monitor stability via periodic NMR or HPLC analysis. For long-term storage, pre-purify solvents and use desiccants.
Advanced Research Questions
Q. How can reaction yields be optimized for this compound synthesis?
- Methodology : Systematically vary parameters:
- Catalysts : Test alternatives to K₂CO₃ (e.g., DBU or ionic liquids) to enhance nucleophilicity.
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. acetone ().
- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time.
- Workup : Optimize extraction pH and solvent ratios to minimize product loss. Document all iterations and analyze via DOE (Design of Experiments) principles ().
Q. How should researchers resolve contradictions in spectral data or unexpected byproducts?
- Methodology :
- Cross-Validation : Replicate experiments under identical conditions and compare results with independent labs.
- Advanced Spectroscopic Techniques : Use 2D NMR (COSY, HSQC) to confirm structural assignments ().
- Byproduct Analysis : Isolate impurities via column chromatography and characterize them via MS/MS or X-ray crystallography.
- Error Tracking : Reference erratum notices (e.g., ) to identify potential publication inaccuracies.
Q. What computational methods support the rational design of this compound derivatives?
- Methodology :
- DFT Calculations : Predict electronic properties (HOMO-LUMO gaps) and reaction pathways using Gaussian or ORCA.
- Molecular Docking : Screen derivatives for bioactivity (e.g., enzyme inhibition) using AutoDock Vina.
- QSAR Modeling : Correlate substituent effects with experimental outcomes (e.g., solubility, reactivity).
Q. How can researchers assess the compound’s stability under varying experimental conditions (e.g., acidic/basic media)?
- Methodology :
- Forced Degradation Studies : Expose the compound to pH extremes (0.1M HCl/NaOH) at elevated temperatures (40–60°C) and monitor degradation via LC-MS.
- Kinetic Analysis : Determine half-life (t₁/₂) and activation energy (Eₐ) using Arrhenius plots ().
- Protective Group Strategies : Introduce acid/base-labile groups (e.g., tert-butoxycarbonyl) to enhance stability ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
